molecular formula C18H12ClN3O4S B2511050 5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide CAS No. 868674-28-6

5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide

Cat. No.: B2511050
CAS No.: 868674-28-6
M. Wt: 401.82
InChI Key: APIPZIWFYOESKN-ZZEZOPTASA-N
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Description

5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a nitrobenzamide group, and a prop-2-yn-1-yl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Benzothiazole Ring: This step typically involves the cyclization of an appropriate thiourea derivative with a halogenated aromatic compound under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzothiazole intermediate is carried out using a mixture of concentrated nitric and sulfuric acids.

    Substitution Reactions:

    Final Coupling: The final step involves coupling the substituted benzothiazole with a chlorinated benzamide derivative under basic conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The prop-2-yn-1-yl group allows for participation in Sonogashira coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Scientific Research Applications

5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.

Comparison with Similar Compounds

5-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can be compared with other similar compounds, such as:

    5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide: This compound shares a similar core structure but lacks the benzothiazole ring, resulting in different chemical and biological properties.

    2,3-dichloro-N-(prop-2-yn-1-yl)benzamide:

    4-hydroxy-N-(2-methoxy-5-methylphenyl)benzamide: This compound has a hydroxyl group and a different substitution pattern, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O4S/c1-3-9-21-16-14(26-2)5-4-6-15(16)27-18(21)20-17(23)12-10-11(19)7-8-13(12)22(24)25/h1,4-8,10H,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIPZIWFYOESKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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